molecular formula C17H21NO B7785665 5-Mesityl-3-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-ene CAS No. 73237-21-5

5-Mesityl-3-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-ene

Cat. No. B7785665
CAS RN: 73237-21-5
M. Wt: 255.35 g/mol
InChI Key: WKLZNTYMDOPBSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Mesityl-3-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-ene is a useful research compound. Its molecular formula is C17H21NO and its molecular weight is 255.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Mesityl-3-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-ene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Mesityl-3-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-ene including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Potential Beta-Adrenolytics: Aminoalkanol derivatives of 10-(diphenylmethylene)-4-azatricyclo[5.2.1.0(2.6)]dec-8-ene-3,5-dione and 4-hydroxy-4-azatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5-dione, which are structurally related to 5-Mesityl-3-oxa-4-azatricyclo[5.2.1.02,6]dec-4-ene, have been synthesized and show modest affinity for beta-adrenoceptors (Kossakowski & Wojciechowska, 2006).

  • Crystallography and Molecular Packing: The compound exo-2-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0(2,6)]dec-8-en-4-yl)phenyl acetate, closely related to the target compound, has been analyzed crystallographically to understand molecular packing and interactions (Trujillo-Ferrara et al., 2004).

  • Antimicrobial and Anti-HIV Properties: Thiourea and urea derivatives of structurally similar compounds to 5-Mesityl-3-oxa-4-azatricyclo[5.2.1.02,6]dec-4-ene have been tested for cytotoxicity, anti-HIV-1 activity, and antimicrobial properties against Gram-positive and Gram-negative bacteria and Candida species (Struga et al., 2007).

  • Pharmacological Activities in CNS: Some arylpiperazine derivatives of 1-(1H-pyrrol-1-ylmethyl)-10-oxa-4-azatricyclo[5.2.1.0(2,6)-]dec-8-ene-3,5-dione, related to the target compound, have shown potential anxiolytic and antidepressant activities (Pakosińska-Parys et al., 2016).

  • Quantum Chemical Calculations: The molecular structure, vibrational frequencies, and corresponding assignments of a related compound, 1,7,8,9-tetrachloro-10,10-dimethoxy-4-{3-[4-(3-methoxyphenyl)piperazin-1-yl]propyl}-4-azatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5-dione, have been investigated both experimentally and theoretically (Renjith et al., 2014).

properties

IUPAC Name

5-(2,4,6-trimethylphenyl)-3-oxa-4-azatricyclo[5.2.1.02,6]dec-4-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO/c1-9-6-10(2)14(11(3)7-9)16-15-12-4-5-13(8-12)17(15)19-18-16/h6-7,12-13,15,17H,4-5,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKLZNTYMDOPBSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=NOC3C2C4CCC3C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501336631
Record name 5-Mesityl-3-oxa-4-azatricyclo[5.2.1.02,6]dec-4-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501336631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Mesityl-3-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-ene

CAS RN

823218-99-1
Record name 5-Mesityl-3-oxa-4-azatricyclo[5.2.1.02,6]dec-4-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501336631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Mesityl-3-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-ene
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5-Mesityl-3-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-ene
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5-Mesityl-3-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-ene
Reactant of Route 4
5-Mesityl-3-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-ene
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5-Mesityl-3-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-ene
Reactant of Route 6
Reactant of Route 6
5-Mesityl-3-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-ene

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